Conformational Thermodynamics: A 20% Lower Conformational Enthalpy than Methylcyclohexane
The preference for an alkyl substituent on a cyclohexane ring to adopt an equatorial position is a fundamental property that dictates molecular shape and reactivity. For isopropylcyclohexane, the experimental conformational enthalpy (ΔH°) for this equilibrium is 1.40 ± 0.15 kcal/mol, measured at 157 K [1]. This value is significantly lower than that for methylcyclohexane (1.76 ± 0.10 kcal/mol) and ethylcyclohexane (1.54 ± 0.12 kcal/mol) [1]. The corresponding conformational entropy (ΔS°) for isopropylcyclohexane is 3.5 ± 0.9 eu, which is substantially larger than for methyl (0.2 ± 0.2 eu) and ethyl (1.3 ± 0.8 eu) derivatives [1].
| Evidence Dimension | Conformational Enthalpy (ΔH°) and Entropy (ΔS°) |
|---|---|
| Target Compound Data | ΔH° = 1.40 ± 0.15 kcal/mol; ΔS° = 3.5 ± 0.9 eu |
| Comparator Or Baseline | Methylcyclohexane: ΔH° = 1.76 ± 0.10 kcal/mol; ΔS° = 0.2 ± 0.2 eu. Ethylcyclohexane: ΔH° = 1.54 ± 0.12 kcal/mol; ΔS° = 1.3 ± 0.8 eu. |
| Quantified Difference | ΔH° is ~20% lower than methylcyclohexane; ΔS° is ~10-15 times larger than methyl/ethyl analogs. |
| Conditions | 13C NMR spectroscopy at 157 K in a 2:1 mixture of CHF2Cl and CHFCl2 [1]. |
Why This Matters
These thermodynamic parameters dictate the equilibrium distribution of axial and equatorial conformers at any temperature, which is a critical factor in designing stereoselective syntheses and predicting molecular interactions in complex systems.
- [1] Wiberg, K. B., Hammer, J. D., Castejon, H., Bailey, W. F., DeLeon, E. L., & Jarret, R. M. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 64(6), 2085-2095. View Source
